

# Characterization of 5-Methoxypyrimidin-4-ol: A Spectroscopic Guide

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## Compound of Interest

Compound Name: 5-Methoxypyrimidin-4-ol

Cat. No.: B372761

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This technical guide provides a comprehensive overview of the spectroscopic methods for the characterization of **5-Methoxypyrimidin-4-ol**. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The provided experimental protocols are standardized procedures applicable to the analysis of novel heterocyclic compounds.

## Spectroscopic Data Summary

The anticipated spectroscopic data for **5-Methoxypyrimidin-4-ol** are summarized in the tables below. These values are estimated based on the analysis of structurally similar compounds and theoretical predictions.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **5-Methoxypyrimidin-4-ol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.10	Singlet	1H	H2
~7.65	Singlet	1H	H6
~3.90	Singlet	3H	-OCH <sub>3</sub>
~11.5 (broad)	Singlet	1H	-OH

Solvent: DMSO-d<sub>6</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **5-Methoxypyrimidin-4-ol**

Chemical Shift ( $\delta$ ) ppm	Assignment
~158.0	C4
~145.0	C2
~140.0	C6
~130.0	C5
~56.0	-OCH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

Table 3: Predicted IR Absorption Bands for **5-Methoxypyrimidin-4-ol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad	O-H stretch
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Weak	C-H stretch (methyl)
1650-1600	Strong	C=N stretch
1600-1550	Strong	C=C stretch
1250-1200	Strong	C-O-C stretch (asymmetric)
1050-1000	Medium	C-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry Fragmentation Data for **5-Methoxypyrimidin-4-ol**

m/z	Proposed Fragment Ion
126	[M] <sup>+</sup> (Molecular Ion)
111	[M - CH <sub>3</sub> ] <sup>+</sup>
98	[M - CO] <sup>+</sup>
83	[M - HNCO] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize **5-Methoxypyrimidin-4-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of the synthesized **5-Methoxypyrimidin-4-ol** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Spectroscopy Parameters:

- Pulse Program: Standard single-pulse experiment ( zg30).
- Number of Scans: 16
- Relaxation Delay: 2.0 seconds
- Acquisition Time: 4.0 seconds
- Spectral Width: 20 ppm
- Temperature: 298 K

<sup>13</sup>C NMR Spectroscopy Parameters:

- Pulse Program: Proton-decoupled <sup>13</sup>C experiment ( zgpg30).
- Number of Scans: 1024
- Relaxation Delay: 2.0 seconds
- Acquisition Time: 1.5 seconds
- Spectral Width: 240 ppm
- Temperature: 298 K

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for <sup>1</sup>H NMR and  $\delta$  = 39.52 ppm for <sup>13</sup>C NMR).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid **5-Methoxypyrimidin-4-ol** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of **5-Methoxypyrimidin-4-ol** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

- Dilute the stock solution to a final concentration of approximately 10  $\mu\text{g}/\text{mL}$  with the mobile phase.

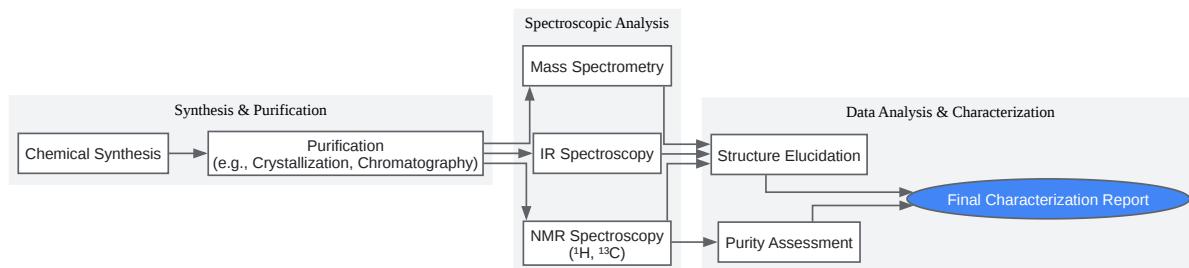
Data Acquisition (Positive Ion Mode):

- Ionization Mode: Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Mass Range: m/z 50-500

Data Processing: The acquired mass spectrum should be analyzed to identify the molecular ion peak ( $[\text{M}+\text{H}]^+$  or  $[\text{M}]^+$ ) and major fragment ions. The accurate mass measurement can be used to confirm the elemental composition.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound like **5-Methoxypyrimidin-4-ol**.



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